molecular formula C11H5BrFN3O B13702689 3-(5-Bromo-2-formyl-4-imidazolyl)-5-fluorobenzonitrile

3-(5-Bromo-2-formyl-4-imidazolyl)-5-fluorobenzonitrile

Cat. No.: B13702689
M. Wt: 294.08 g/mol
InChI Key: ZXZNQWUGVQIHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-formyl-4-imidazolyl)-5-fluorobenzonitrile is a complex organic compound that features a unique combination of bromine, fluorine, and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-formyl-4-imidazolyl)-5-fluorobenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonium acetate, and an appropriate aldehyde.

    Bromination: The imidazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated imidazole with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-formyl-4-imidazolyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: 3-(5-Bromo-2-carboxyl-4-imidazolyl)-5-fluorobenzonitrile

    Reduction: 3-(5-Bromo-2-hydroxymethyl-4-imidazolyl)-5-fluorobenzonitrile

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(5-Bromo-2-formyl-4-imidazolyl)-5-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-formyl-4-imidazolyl)-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine, fluorine, and imidazole groups allows for specific binding interactions and modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile
  • 3-(5-Bromo-2-formyl-4-imidazolyl)-5-chlorobenzonitrile
  • 3-(5-Bromo-2-formyl-4-imidazolyl)-5-iodobenzonitrile

Uniqueness

3-(5-Bromo-2-formyl-4-imidazolyl)-5-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H5BrFN3O

Molecular Weight

294.08 g/mol

IUPAC Name

3-(5-bromo-2-formyl-1H-imidazol-4-yl)-5-fluorobenzonitrile

InChI

InChI=1S/C11H5BrFN3O/c12-11-10(15-9(5-17)16-11)7-1-6(4-14)2-8(13)3-7/h1-3,5H,(H,15,16)

InChI Key

ZXZNQWUGVQIHJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C2=C(NC(=N2)C=O)Br)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.